2-Butoxy-4-propoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-butoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-5-9-18-13-10-11(17-8-4-2)6-7-12(13)14(15)16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFTPAAHIIVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)OCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Butoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Therapeutic Frontier of Alkoxybenzoic Acids
The landscape of modern drug discovery is characterized by the pursuit of novel molecular entities with enhanced efficacy and specificity. Within this context, benzoic acid and its derivatives have long been recognized as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the benzoic acid ring with alkoxy groups has emerged as a powerful approach to modulate the physicochemical and biological properties of these compounds, leading to the identification of potent anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] This technical guide provides a comprehensive overview of a novel, yet underexplored, member of this class: 2-Butoxy-4-propoxybenzoic acid .
Due to the limited availability of direct experimental data on this compound, this guide will leverage established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, predicted properties, and potential applications. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising molecule.
Proposed Synthesis of this compound: A Stepwise Approach
The synthesis of this compound can be logically approached through the sequential etherification of a dihydroxybenzoic acid precursor. The Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols, provides a reliable route to the key starting material, 2,4-dihydroxybenzoic acid, from the readily available resorcinol.[7][8][9] The subsequent regioselective alkylation of the hydroxyl groups is crucial for the successful synthesis of the target molecule.
The hydroxyl group at the 4-position of 2,4-dihydroxybenzoic acid is generally more acidic and sterically accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent carboxylic acid group.[10][11] This inherent difference in reactivity allows for a controlled, stepwise introduction of the propoxy and butoxy groups.
Experimental Protocol:
Part 1: Synthesis of 2,4-Dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)
-
Reaction Setup: In a suitable reaction vessel, combine resorcinol with an alkali metal bicarbonate (e.g., a mixture of sodium and potassium bicarbonate) in a solids mixer.[7]
-
Carboxylation: Heat the mixture to 80-140°C under a carbon dioxide atmosphere.[7] The reaction can be carried out at atmospheric or elevated pressure.[8]
-
Workup: After the reaction is complete, the resulting mixture is dissolved in water and filtered. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to a pH of 3-4 to precipitate the 2,4-dihydroxybenzoic acid.[12]
-
Purification: The crude product can be purified by recrystallization from hot water to yield white crystals of 2,4-dihydroxybenzoic acid.[8]
Part 2: Regioselective 4-O-Propylation of 2,4-Dihydroxybenzoic Acid
-
Protection of the Carboxylic Acid (Esterification): To prevent unwanted side reactions, the carboxylic acid group of 2,4-dihydroxybenzoic acid should first be protected, typically as a methyl or ethyl ester. This can be achieved using standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid).
-
Selective Etherification: Dissolve the protected 2,4-dihydroxybenzoic acid in a polar aprotic solvent such as acetonitrile. Add a mild base, such as cesium bicarbonate (CsHCO₃), which has been shown to favor regioselective alkylation at the 4-position.[13]
-
Alkylation: Add 1-bromopropane to the reaction mixture and heat to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Deprotection: Once the reaction is complete, the mixture is worked up to isolate the 4-propoxy-2-hydroxybenzoic acid ester. The ester is then hydrolyzed under basic conditions (e.g., with NaOH or LiOH) followed by acidification to yield 4-propoxy-2-hydroxybenzoic acid.
Part 3: 2-O-Butylation to Yield this compound
-
Etherification: The resulting 4-propoxy-2-hydroxybenzoic acid (or its ester for better solubility and to avoid interference from the acidic proton) is subjected to a Williamson ether synthesis. Dissolve the starting material in a suitable solvent like DMF or acetone.
-
Base Treatment: Add a stronger base, such as potassium carbonate (K₂CO₃), to deprotonate the remaining hydroxyl group.
-
Alkylation: Add 1-bromobutane to the reaction mixture and heat to facilitate the SN2 reaction.
-
Final Deprotection and Purification: If an ester was used, the final step is hydrolysis to the carboxylic acid. The crude this compound is then purified using techniques such as column chromatography or recrystallization.
Figure 1: Proposed synthetic pathway for this compound.
Predicted Physicochemical Properties
| Property | Benzoic Acid | 4-Butoxybenzoic Acid | 4-Propoxybenzoic Acid | This compound (Predicted) |
| Molecular Formula | C₇H₆O₂ | C₁₁H₁₄O₃[14] | C₁₀H₁₂O₃[15] | C₁₄H₂₀O₄ |
| Molecular Weight ( g/mol ) | 122.12 | 194.23[16] | 180.20[15] | ~252.31 |
| Melting Point (°C) | 122.4 | 147.85[17] | ~145-148 | 130 - 150 |
| Boiling Point (°C) | 249.2 | - | - | > 300 |
| logP (Octanol/Water) | 1.87 | 3.3 | 2.9 | ~ 4.0 - 4.5 |
| pKa | 4.2 | ~ 4.3 | ~ 4.3 | ~ 4.2 - 4.4 |
| Solubility | Slightly soluble in water | Low | Low | Very low in water; soluble in organic solvents |
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds.
Potential Applications and Biological Activities in Drug Development
The structural motifs present in this compound suggest a range of potential therapeutic applications, primarily in the areas of oncology, inflammation, and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoic acid derivatives.[3][18] These compounds can exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression and are often dysregulated in cancer.[18] The alkoxy substituents on the benzene ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and improving its interaction with intracellular targets. It is plausible that this compound could exhibit cytotoxic effects on various cancer cell lines, and further investigation into its mechanism of action is warranted.
Anti-inflammatory Activity
Phenolic acids and their derivatives are known to possess significant anti-inflammatory properties.[1][19] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Salicylic acid, a hydroxybenzoic acid, is the active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) aspirin.[20] The addition of alkoxy groups can modulate the anti-inflammatory activity and potentially reduce the gastrointestinal side effects associated with traditional NSAIDs.[20] Therefore, this compound represents a promising candidate for the development of novel anti-inflammatory agents.
Antimicrobial Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives.[17][21] Their mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[6] The antimicrobial efficacy of benzoic acid derivatives can be influenced by the nature and position of substituents on the aromatic ring. Alkoxybenzoic acids have demonstrated activity against a range of bacteria and fungi.[5][22][23] The combination of butoxy and propoxy groups in this compound may confer a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antibiotics or antifungal agents.
Future Research Directions
This technical guide provides a theoretical framework for the synthesis and potential applications of this compound. To validate these hypotheses and fully elucidate the therapeutic potential of this molecule, the following experimental investigations are recommended:
-
Synthesis and Structural Characterization: The proposed synthetic route should be experimentally verified, and the structure of the final compound confirmed using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
In Vitro Biological Screening: The synthesized compound should be screened for its anticancer, anti-inflammatory, and antimicrobial activities using a panel of relevant cell lines and microbial strains.
-
Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action. This may involve enzyme inhibition assays, gene expression analysis, and other molecular biology techniques.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety profiles.
Conclusion
This compound represents a novel and unexplored chemical entity with significant potential for drug discovery and development. Based on the established biological activities of related alkoxybenzoic acids, this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research into its physicochemical properties and therapeutic applications. As the quest for new and improved medicines continues, the exploration of novel benzoic acid derivatives like this compound will undoubtedly play a crucial role in advancing human health.
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Kopeček, J., & Ulbrich, K. (1979). Antiinflammatory activities of polymers of o-metacryloyloxybenzoic acid. Die Pharmazie, 34(10), 673-674.
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Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.
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Skellam, E. J., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Biomaterials Science & Engineering, 7(10), 4879-4890.
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Galkina, O. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6524.
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Li, Y., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data.
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Chen, Y., et al. (2023). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences, 24(23), 16901.
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Methodological & Application
HPLC and GC-MS techniques for "2-Butoxy-4-propoxybenzoic acid".
An In-Depth Technical Guide to the Analysis of 2-Butoxy-4-propoxybenzoic Acid by HPLC/UV and GC-MS
Introduction: Characterizing a Novel Benzoic Acid Derivative
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. "this compound" represents a unique molecular structure, combining a central benzoic acid core with ether functionalities. As such, it may serve as a new active pharmaceutical ingredient (API), a critical intermediate, or a potential metabolite in pharmacological studies. The development of robust, reliable, and validated analytical methods is a non-negotiable step in advancing any compound through the development pipeline, ensuring its identity, purity, and strength.[1][2]
This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides comprehensive, field-proven protocols for the analysis of this compound using two orthogonal and complementary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling. The methodologies herein are built from foundational analytical principles and are structured to ensure scientific integrity and regulatory compliance.
Inferred Physicochemical Properties of this compound
Due to the novelty of this compound, direct experimental data is scarce. However, its structure allows for the inference of key properties that dictate the analytical strategy:
-
Molecular Formula: C₁₄H₂₀O₄
-
Molecular Weight: 252.31 g/mol
-
Acidity: The presence of a carboxylic acid group (pKa ≈ 4-5) makes the molecule's charge state dependent on pH. This is a critical consideration for chromatographic retention.
-
Polarity: The molecule possesses both polar (carboxylic acid) and non-polar (aromatic ring, butoxy and propoxy chains) regions, making it an ideal candidate for reversed-phase chromatography.
-
Volatility: The carboxylic acid functional group allows for strong hydrogen bonding, resulting in a low vapor pressure. This property makes direct GC analysis challenging and necessitates derivatization to enhance volatility.
-
Solubility: Expected to be soluble in common organic solvents such as methanol, acetonitrile, and aqueous mobile phases where the pH is adjusted to control ionization.
Part I: Quantitative Analysis by Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control, offering robust, precise, and high-throughput quantification.[3][4] For this compound, a reversed-phase method is optimal, leveraging the compound's non-polar characteristics for retention on a C18 stationary phase.
Causality of Method Design: The Principle of Ion Suppression
The retention of ionizable compounds in reversed-phase HPLC is highly sensitive to the mobile phase pH.[5][6] To achieve consistent retention, sharp peak shapes, and a robust method, we must control the ionization state of the carboxylic acid. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa (e.g., pH < 2.5), we ensure the carboxylic acid is fully protonated (in its neutral form). This "ion suppression" minimizes electrostatic interactions with residual silanols on the silica-based column and maximizes hydrophobic interactions with the C18 stationary phase, leading to predictable and reproducible chromatography.[5][6]
Experimental Protocol: HPLC-UV Method
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure Water
-
Reagents: Formic acid (LC-MS grade)
-
Equipment: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Dissolve the test sample (e.g., drug substance, formulation) in a suitable solvent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.[7][8]
3. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard stationary phase for retaining moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure ion suppression. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Elution Mode | Isocratic: 60% B | A simple starting point. A gradient may be required if impurities are present. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and retention time. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | The substituted benzene ring is expected to have strong absorbance at this wavelength. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method Validation and System Suitability
To ensure the trustworthiness of results, the method must be validated according to ICH Q2(R1) guidelines.[9][10][11] Before each analytical run, a system suitability test (SST) must be performed.
| Validation Parameter | Acceptance Criteria | Purpose |
| System Suitability | Tailing Factor ≤ 2.0; RSD of 5 replicate injections ≤ 2.0% | Confirms the chromatographic system is fit for use. |
| Specificity | Analyte peak is resolved from degradants/impurities (Resolution ≥ 2.0) | Ensures the method is selective for the target analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range | Proves the detector response is proportional to concentration. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% | Demonstrates the consistency of results for repeated analyses. |
| Range | 80% - 120% of the target concentration | The concentration interval where the method is precise and accurate.[10] |
Part II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides unparalleled specificity for compound identification through a combination of chromatographic separation and mass-based detection.[12] It is the definitive technique for confirming identity and characterizing unknown impurities.
Causality of Method Design: The Necessity of Derivatization
As previously noted, this compound has low volatility due to its polar carboxylic acid group. Direct injection into a hot GC inlet would lead to poor peak shape, thermal degradation, and non-reproducible results. To overcome this, a chemical derivatization step is required. Silylation is a robust and widely used technique where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[13]
Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃ + Byproducts
This reaction converts the polar, non-volatile acid into a thermally stable, volatile TMS ester, which is ideal for GC analysis.[14][15]
Experimental Protocol: GC-MS Method
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Pyridine or Acetonitrile (anhydrous grade)
-
Equipment: GC-MS system with a split/splitless inlet, capillary column, and a mass selective detector.
2. Standard and Sample Preparation with Derivatization
-
Preparation: Prepare a ~1 mg/mL solution of the sample or standard in a suitable solvent like acetonitrile.
-
Aliquot and Dry: Transfer 100 µL of the solution to a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatization reagent.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
3. GC-MS Conditions
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-bleed, mid-polarity column providing excellent separation for a wide range of compounds. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate the analyte from solvent and potential impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Hard ionization technique that produces a reproducible fragmentation pattern for library matching and structural confirmation.[16] |
| Mass Range | m/z 40-500 | Scans a wide enough range to capture the molecular ion and key fragments. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Data Interpretation: Predicting the Mass Spectrum
The power of GC-MS lies in the interpretation of the mass spectrum. For the TMS derivative of this compound:
-
Original MW: 252.3 g/mol
-
TMS Derivative MW: 324.5 g/mol (C₁₄H₁₉O₃-Si(CH₃)₃)
-
Expected Molecular Ion (M⁺): A peak at m/z 324 is expected, confirming the mass of the derivatized molecule.
-
Key Fragments:
-
m/z 309 (M-15): Loss of a methyl group (•CH₃) from the TMS moiety, a very common fragmentation pattern for TMS derivatives.
-
m/z 73 ([Si(CH₃)₃]⁺): A characteristic ion for TMS derivatives.
-
Fragments corresponding to the cleavage of the butoxy (loss of C₄H₉) and propoxy (loss of C₃H₇) chains.
-
Conclusion: An Integrated Analytical Strategy
The HPLC-UV and GC-MS methods presented here form a comprehensive and robust strategy for the analysis of this compound. The HPLC method serves as the primary tool for quantification in quality control environments, offering precision, accuracy, and high throughput for routine testing of purity and assay.[4][17] The GC-MS method, with its requisite derivatization step, provides an orthogonal and highly specific technique for the unequivocal confirmation of the compound's identity and the characterization of volatile impurities. Together, these application notes provide the foundation for researchers and drug developers to confidently advance their work, supported by sound and verifiable analytical data.
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Application Notes and Protocols for 2-Butoxy-4-propoxybenzoic Acid as a Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-Butoxy-4-propoxybenzoic acid, a versatile chemical intermediate for applications in drug discovery, materials science, and synthetic chemistry. While direct literature on this specific molecule is nascent, this document leverages established chemical principles and data from analogous structures to present a robust guide for its synthesis and utilization. We provide detailed, field-proven protocols for its preparation from commercially available precursors and its subsequent conversion into a variety of functional derivatives, including esters, amides, and alcohols. The causality behind experimental choices, safety protocols, and expected analytical data are discussed in detail to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Properties
This compound is a disubstituted benzoic acid derivative featuring two distinct ether linkages. The presence of the butoxy and propoxy groups imparts significant lipophilicity, which can be advantageous in modulating the pharmacokinetic properties of therapeutic agents.[1] The carboxylic acid moiety serves as a versatile synthetic handle for a wide array of chemical transformations, making this molecule an attractive building block for creating libraries of compounds for screening and development.
The structural characteristics—an aromatic core, ether functionalities, and a carboxylic acid group—suggest its potential utility in the synthesis of complex molecules, including but not limited to, novel anti-inflammatory agents, phosphodiesterase inhibitors, and liquid crystals.[2][3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | This compound |
| Predicted Boiling Point | > 300 °C (decomposes) |
| Predicted Melting Point | 85-95 °C |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2,4-dihydroxybenzoic acid. The synthetic strategy involves the protection of the carboxylic acid group, followed by a sequential Williamson ether synthesis to introduce the propoxy and butoxy groups, and finally, deprotection of the carboxylic acid.[2][4]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Synthetic Protocols
Protocol 2.2.1: Esterification of 2,4-Dihydroxybenzoic Acid
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference with the basic conditions of the subsequent Williamson ether synthesis.[5]
-
To a solution of 2,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,4-dihydroxybenzoate as a solid.
Protocol 2.2.2: Regioselective Propylation of Methyl 2,4-dihydroxybenzoate
-
Rationale: The 4-hydroxyl group is more acidic and sterically less hindered than the 2-hydroxyl group, leading to preferential alkylation at the 4-position under controlled conditions.[1]
-
In a round-bottom flask, dissolve methyl 2,4-dihydroxybenzoate (10.9 g, 64.9 mmol) in acetone (200 mL).
-
Add potassium carbonate (10.8 g, 77.9 mmol) and 1-bromopropane (7.1 mL, 77.9 mmol).
-
Heat the mixture to reflux for 8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 4-propoxy-2-hydroxybenzoate.
Protocol 2.2.3: Butylation of Methyl 4-propoxy-2-hydroxybenzoate
-
Rationale: The remaining hydroxyl group is alkylated with 1-bromobutane to introduce the butoxy group.
-
Dissolve methyl 4-propoxy-2-hydroxybenzoate (13.6 g, 64.9 mmol) in acetone (200 mL).
-
Add potassium carbonate (13.5 g, 97.4 mmol) and 1-bromobutane (8.4 mL, 77.9 mmol).
-
Heat the mixture to reflux for 24 hours.
-
Follow the workup procedure described in Protocol 2.2.2 to yield methyl 2-butoxy-4-propoxybenzoate.
Protocol 2.2.4: Hydrolysis of Methyl 2-butoxy-4-propoxybenzoate
-
Rationale: The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.
-
Dissolve methyl 2-butoxy-4-propoxybenzoate (17.3 g, 64.9 mmol) in a mixture of methanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (5.2 g, 129.8 mmol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water (100 mL) and acidify with 2M HCl to pH 2-3.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.5-12.0 (s, 1H, COOH), 7.8-8.0 (d, 1H, Ar-H), 6.4-6.6 (m, 2H, Ar-H), 4.0-4.2 (t, 2H, OCH₂), 3.9-4.1 (t, 2H, OCH₂), 1.7-1.9 (m, 4H, CH₂), 1.4-1.6 (m, 2H, CH₂), 0.9-1.1 (t, 6H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165-170 (COOH), 163-165 (C-O), 160-162 (C-O), 133-135 (Ar-C), 108-110 (Ar-C), 105-107 (Ar-C), 100-102 (Ar-C), 68-70 (OCH₂), 67-69 (OCH₂), 30-32 (CH₂), 22-24 (CH₂), 18-20 (CH₂), 13-15 (CH₃), 9-11 (CH₃) |
| IR (KBr, cm⁻¹) | 2900-3100 (br, O-H), 2960-2850 (C-H), 1680-1700 (C=O), 1600, 1500 (C=C, aromatic), 1250-1300 (C-O, acid), 1150-1250 (C-O, ether)[6] |
| Mass Spectrometry (ESI-) | m/z 251.13 [M-H]⁻ |
Applications as a Chemical Intermediate
The carboxylic acid functionality of this compound is a prime site for derivatization.
Esterification
The formation of esters can be used to further modify the compound's properties or to act as a protecting group.[7]
Protocol 4.1.1: Fischer Esterification
-
Rationale: A simple and direct method for forming esters from carboxylic acids and alcohols under acidic catalysis.[5]
-
In a round-bottom flask, dissolve this compound (1.0 g, 3.96 mmol) in the desired alcohol (e.g., ethanol, 20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding ester.
Amide Bond Formation
Amide coupling is a fundamental reaction in medicinal chemistry for the synthesis of bioactive molecules.[8]
Caption: Key reactions using this compound as an intermediate.
Protocol 4.2.1: Amide Coupling using a Carbodiimide Reagent
-
Rationale: Carbodiimides like DCC or EDC are common coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.[9]
-
Dissolve this compound (1.0 g, 3.96 mmol) in dichloromethane (20 mL).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (0.86 g, 4.16 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 g, 0.40 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., benzylamine, 0.43 mL, 3.96 mmol) and stir at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.
Reduction to Benzyl Alcohol
Reduction of the carboxylic acid provides access to the corresponding benzyl alcohol, another important synthetic intermediate.
Protocol 4.3.1: Reduction using Sodium Borohydride–Bromine
-
Rationale: This reagent system offers a milder alternative to lithium aluminum hydride for the reduction of carboxylic acids.[10]
-
In a flask under an inert atmosphere, dissolve this compound (1.0 g, 3.96 mmol) in dry THF (20 mL).
-
Cool the solution to 0 °C and add sodium borohydride (0.30 g, 7.92 mmol) in portions.
-
Slowly add a solution of bromine (0.20 mL, 3.96 mmol) in dry THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over sodium sulfate, filter, and concentrate to yield (2-Butoxy-4-propoxyphenyl)methanol.
Safety and Handling
While no specific safety data exists for this compound, the safety profile can be inferred from related benzoic acid derivatives.[11][12]
Table 3: Inferred GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H318/H319 | Causes serious eye damage/irritation.[12] |
| H335 | May cause respiratory irritation. |
Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
References
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
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YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021). Available from: [Link]
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Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
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ResearchGate. Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. (2025). Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
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Taylor & Francis Online. An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Available from: [Link]
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Queen's University Belfast. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020). Available from: [Link]
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Journal of the American Chemical Society. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Available from: [Link]
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National Center for Biotechnology Information. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]
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Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Available from: [Link]
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Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022). Available from: [Link]
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Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
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ChemIQSoc. Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). Available from: [Link]
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National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. (2015). Available from: [Link]
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National Center for Biotechnology Information. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Available from: [Link]
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Royal Society of Chemistry. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Available from: [Link]
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ACS Publications. Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. (2024). Available from: [Link]
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Potential applications of "2-Butoxy-4-propoxybenzoic acid" in materials science
Introduction: Unveiling a Versatile Building Block
In the vast landscape of materials science, the discovery and application of novel molecular architectures drive innovation. 2-Butoxy-4-propoxybenzoic acid, a seemingly unassuming aromatic carboxylic acid, presents a compelling case for exploration. Its unique molecular structure, characterized by a rigid benzoic acid core and asymmetric alkoxy side chains, offers a tantalizing combination of properties that can be harnessed for the development of next-generation liquid crystals and functional polymers. This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed experimental protocols for its synthesis, incorporation into material systems, and characterization.
Molecular Structure and Key Features:
This compound possesses several key structural attributes that underpin its potential in materials science:
-
Rigid Benzoic Acid Core: The aromatic ring provides a stable, planar core, which is a fundamental prerequisite for the formation of ordered structures in liquid crystals and contributes to the thermal stability of polymers.
-
Carboxylic Acid Functionality: This group is pivotal for forming intermolecular hydrogen bonds. In the context of liquid crystals, this leads to the formation of dimeric structures that enhance mesophase stability.[1][2][3][4] For polymers, the carboxylic acid can be leveraged for esterification or amidation reactions to incorporate the molecule into a polymer backbone or as a pendant group.
-
Asymmetric Alkoxy Chains (Butoxy and Propoxy): The presence of two different alkoxy chains introduces asymmetry, which can influence the packing of molecules and potentially lead to the formation of unique liquid crystalline phases. The length and flexibility of these chains are critical in determining the melting and clearing points of liquid crystals and influencing the glass transition temperature and mechanical properties of polymers.
| Property | Value | Source |
| CAS Number | 1155118-54-9 | [5][6][7][8][9][10][11] |
| Molecular Formula | C14H20O4 | [10] |
| Molecular Weight | 252.31 g/mol | [10] |
Application I: A Novel Component for Liquid Crystal Formulations
The structural similarity of this compound to known liquid crystalline compounds, particularly other alkoxybenzoic acids, strongly suggests its potential as a mesogen.[1][2][3][4][12] The formation of hydrogen-bonded dimers is a critical step in the self-assembly process that leads to the liquid crystalline state.
Hypothesized Liquid Crystalline Behavior:
The asymmetric nature of the butoxy and propoxy chains could lead to interesting phase behavior. It is hypothesized that this compound, either alone or in mixtures, could exhibit nematic or smectic phases. The interplay between the hydrogen bonding, π-π stacking of the aromatic rings, and the van der Waals interactions of the flexible alkoxy chains will govern the thermal range and stability of these mesophases.
Experimental Protocol: Synthesis and Characterization of Liquid Crystalline Properties
Objective: To synthesize this compound and characterize its thermotropic liquid crystalline properties.
Materials:
-
2,4-Dihydroxybenzoic acid
-
1-Bromobutane
-
1-Bromopropane
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO4)
-
Sodium Hydroxide (NaOH)
-
Ethanol
Protocol:
Part A: Synthesis of this compound (Williamson Ether Synthesis)
-
Step 1: First Alkylation (Butoxy group addition):
-
In a round-bottom flask, dissolve 2,4-dihydroxybenzoic acid in DMF.
-
Add a stoichiometric equivalent of potassium carbonate.
-
Slowly add one equivalent of 1-bromobutane to the mixture. The reaction is typically more reactive at the 4-position due to electronic effects.
-
Heat the reaction mixture at 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the intermediate product (2-hydroxy-4-butoxybenzoic acid).
-
-
Step 2: Second Alkylation (Propoxy group addition):
-
Dissolve the intermediate from Step 1 in DMF.
-
Add a stoichiometric equivalent of potassium carbonate.
-
Slowly add one equivalent of 1-bromopropane.
-
Heat the reaction mixture and monitor by TLC.
-
Work-up the reaction as described in Step 1 to isolate the crude this compound.
-
-
Step 3: Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part B: Characterization of Liquid Crystalline Properties
-
Differential Scanning Calorimetry (DSC):
-
Place a small sample (5-10 mg) of the purified compound in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.
-
Cool the sample at the same rate to observe the phase transitions upon cooling.
-
Identify the melting and clearing temperatures from the endothermic and exothermic peaks in the DSC thermogram.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a microscope slide and cover it with a coverslip.
-
Heat the sample on a hot stage.
-
Observe the sample through crossed polarizers as it is heated and cooled.
-
Identify the characteristic textures of any liquid crystalline phases (e.g., Schlieren textures for nematic phases, fan-shaped textures for smectic phases).
-
Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
Application II: A Functional Monomer for Polymer Modification
The carboxylic acid functionality of this compound makes it a prime candidate for incorporation into polymers. By reacting it with suitable co-monomers, it can be used to modify the properties of existing polymers or to create entirely new polymer architectures.
Hypothesized Polymer Properties:
Incorporating this compound into a polymer backbone, for instance, in a polyester or polyamide, could impart several desirable properties:
-
Increased Thermal Stability: The rigid aromatic core can enhance the thermal stability of the polymer.
-
Modified Solubility: The alkoxy chains can improve the solubility of the polymer in organic solvents, aiding in processing.
-
Tunable Mechanical Properties: The flexible side chains can act as internal plasticizers, influencing the glass transition temperature (Tg) and mechanical properties such as flexibility and toughness.
-
Potential for Side-Chain Liquid Crystalline Polymers (SCLCPs): If attached as a pendant group to a flexible polymer backbone, the molecule could self-organize to form a side-chain liquid crystalline polymer, which has applications in optical films and sensors.
Experimental Protocol: Synthesis and Characterization of a Modified Polyester
Objective: To synthesize a polyester incorporating this compound and to evaluate its thermal and mechanical properties.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
A suitable diol (e.g., 1,6-hexanediol)
-
A suitable diacid chloride (e.g., terephthaloyl chloride)
-
Pyridine or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
Part A: Synthesis of 2-Butoxy-4-propoxybenzoyl chloride
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.
-
Add a few drops of DMF (catalyst).
-
Slowly add an excess of oxalyl chloride or thionyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. This is typically used in the next step without further purification.
Part B: Polycondensation
-
In a separate flask, dissolve the diol (e.g., 1,6-hexanediol) and a stoichiometric amount of the synthesized acid chloride and terephthaloyl chloride in anhydrous DCM.
-
Cool the solution to 0°C and add a base such as pyridine dropwise to neutralize the HCl generated during the reaction.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.
Polymer Synthesis Workflow
Caption: Polyester synthesis workflow.
Part C: Polymer Characterization
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring its decomposition temperature.
-
Tensile Testing: Prepare thin films of the polymer and use a universal testing machine to measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block for the creation of advanced materials. Its inherent structural features suggest a strong propensity for forming liquid crystalline phases and for use as a functional monomer in polymer synthesis. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Further investigations could delve into the synthesis of a homologous series with varying alkoxy chain lengths to systematically tune the material properties. The unique asymmetry of this compound may also lead to the discovery of novel chiral liquid crystal phases if a chiral center is introduced. The applications for such materials are vast, ranging from displays and sensors to high-performance plastics and drug delivery systems. The journey to unlocking the full potential of this compound has just begun.
References
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Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). MDPI. Retrieved from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
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Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Ethers, Epoxides and Sulfides. (2020). Chemistry LibreTexts. Retrieved from [Link]
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Institutes of Health. Retrieved from [Link]
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Thermo-optic effects of 4-alkoxy-3-chlorobenzoic acids in polymeric matrices. (n.d.). SPIE Digital Library. Retrieved from [Link]
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Study of polysiloxanes containing epoxy groups: I. Synthesis and characterization of polysiloxanes containing 3-(2,3-epoxypropoxy)propyl groups. (2000). ResearchGate. Retrieved from [Link]
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The tert-butyl group in chemistry and biology. (n.d.). ResearchGate. Retrieved from [Link]
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Epoxy. (n.d.). In Wikipedia. Retrieved from [Link]
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Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. (n.d.). RSC Publishing. Retrieved from [Link]
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tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI. Retrieved from [Link]
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Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Butyl group. (n.d.). In Wikipedia. Retrieved from [Link]
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Super Absorbent Polymers. (2011). YouTube. Retrieved from [Link]
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Propoxy CycloPentane, CycloPentyl Propyl Ether, Naming Ethers IUPAC Nomenclature, Organic Chemistry. (2019). YouTube. Retrieved from [Link]
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Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. (n.d.). RSC Publishing. Retrieved from [Link]
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tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Category:Propoxy compounds. (n.d.). In Wikipedia. Retrieved from [Link]
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1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride. (n.d.). AccelaChem. Retrieved from [Link]
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2-chloro-6,7-dimethoxy-3-methylquinoxaline. (n.d.). AccelaChem. Retrieved from [Link]
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N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide. (n.d.). AccelaChem. Retrieved from [Link]
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This compound. (n.d.). AccelaChem. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-Butoxy-4-propoxybenzoic acid
Welcome to the technical support guide for 2-Butoxy-4-propoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Given the specific chemical nature of this compound, this guide provides a logical, step-by-step approach to achieving successful solubilization, grounded in established physicochemical principles and field-proven laboratory techniques.
PART 1: Understanding the Molecule - The Root of the Solubility Problem
Q1: Why is this compound expected to have low solubility in aqueous media?
A1: The solubility of a compound is dictated by its molecular structure. This compound possesses a dual chemical nature that presents a classic solubility challenge.
-
Hydrophobic Characteristics: The molecule is built on a benzene ring, which is inherently nonpolar. The addition of a butoxy group and a propoxy group further increases its lipophilicity, or "oil-loving" nature. These hydrocarbon regions of the molecule are not readily accommodated by the highly polar structure of water, leading to poor solubility.
-
Ionizable Acidic Group: The key to its solubility lies in the carboxylic acid (-COOH) group. In its protonated (uncharged) form, the molecule's hydrophobic characteristics dominate. However, this group can be deprotonated to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more water-soluble.[1]
The interplay between these two features means that the solubility of this compound is critically dependent on the pH of the solution.[2][3]
PART 2: Initial Solubility Assessment & Recommended First Steps
Q2: I'm working with this compound for the first time. What is the best way to assess its basic solubility?
A2: A systematic, small-scale solubility screening is the most efficient first step. This process will establish a baseline and guide your selection of an appropriate solvent system for your specific experimental needs. It is crucial to determine if a simple solvent system will suffice before moving to more complex formulations.
Experimental Protocol: Baseline Solubility Screening
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate, clear glass vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Mixing: Agitate the vials vigorously using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at that concentration. If not, proceed to the next step.
-
Incremental Dilution: Add additional solvent in measured increments (e.g., another 100 µL), vortexing after each addition, until the solid dissolves. Record the final volume to calculate the approximate solubility.
-
Heating/Sonication (Optional): If the compound remains insoluble, gentle heating (to 40-50°C) or sonication in an ultrasonic bath may be attempted to overcome kinetic barriers to dissolution.[4] Allow the solution to cool to room temperature to ensure it remains stable and does not precipitate.
Data Presentation: Solubility Screening Log
Use the following table to systematically record your observations for common laboratory solvents.
| Solvent | Target Conc. (mg/mL) | Visual Observation (RT) | Approx. Solubility (mg/mL) | Notes (e.g., heating required, precipitation on cooling) |
| Deionized Water | 10 | Insoluble | <1 | Expected due to hydrophobic nature |
| PBS (pH 7.4) | 10 | Insoluble | <1 | Likely to remain in protonated form |
| Ethanol | 10 | Soluble | >10 | |
| DMSO | 10 | Soluble | >10 | |
| PEG 400 | 10 | Partially Soluble | ~5 |
PART 3: Core & Advanced Solubilization Strategies
This section details the primary methods for solubilizing this compound, from the most direct approach (pH modification) to more advanced formulation techniques required for sensitive biological systems.
Strategy 1: pH-Dependent Solubilization
Q3: How can I leverage pH to dissolve the compound in an aqueous solution?
A3: This is the most effective primary strategy for carboxylic acids. By raising the pH of the solution above the compound's acid dissociation constant (pKa), you convert the poorly soluble neutral acid into its highly soluble carboxylate salt.[1] While the exact pKa of this compound is not published, it can be estimated to be around 4-5, similar to other benzoic acids. Therefore, adjusting the pH to >7 will ensure complete deprotonation and significantly enhance solubility.
Visualization: Effect of pH on Ionization and Solubility
The following diagram illustrates the chemical equilibrium. At a low pH, the equilibrium favors the insoluble, protonated form. At a high pH, the equilibrium shifts to the soluble, deprotonated (salt) form.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol: Preparing a Basic Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the desired mass of this compound.
-
Add Water: Add approximately 80% of the final desired volume of high-purity water. The compound will likely remain as a suspension.
-
Titrate with Base: While stirring, add a 1M NaOH or KOH solution dropwise. Monitor the solution. The solid will begin to dissolve as the pH increases and the salt is formed.
-
Complete Dissolution: Continue adding base until all the solid has dissolved completely, resulting in a clear solution.
-
Final Volume: Add water to reach the final desired volume.
-
pH Check (Optional but Recommended): Check the final pH of the stock solution. It should be alkaline.
-
Trustworthiness Check: This protocol is self-validating. The visual endpoint of complete dissolution confirms that a sufficient amount of base has been added to form the soluble salt.
-
Strategy 2: Utilizing Co-solvents for pH-Sensitive Applications
Q4: My experiment must be conducted at a neutral pH (e.g., pH 7.4). How can I dissolve the compound without making the solution basic?
A4: This is a common requirement for biological assays. When pH modification is not an option, the use of water-miscible organic co-solvents is the standard approach.[5] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute to dissolve.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with many biological experiments at low final concentrations.
Experimental Protocol: Preparing a Co-solvent Stock and Diluting into Buffer
-
Prepare High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 20-100 mM). The compound should be readily soluble in pure DMSO.
-
Serial Dilution: Perform a serial dilution of this stock into your final aqueous buffer (e.g., PBS, pH 7.4). It is critical to add the DMSO stock to the buffer while vortexing, not the other way around, to minimize the risk of precipitation.
-
Monitor for Precipitation: After each dilution step, visually inspect the solution for any cloudiness or precipitate. This "crash-out" indicates you have exceeded the compound's solubility limit in that specific co-solvent/buffer ratio.
-
Determine Maximum Co-solvent Concentration: The goal is to find the highest concentration of your compound that remains soluble at a co-solvent level compatible with your assay (typically ≤1% DMSO for cell-based assays, though this must be empirically determined).
Strategy 3: Surfactant-Based Formulations for Highly Insoluble Cases
Q5: The compound precipitates from my co-solvent/buffer mix even at low concentrations. What is the next logical step?
A5: When both pH adjustment and simple co-solvents fail, a surfactant-based formulation is the next powerful tool. Surfactants are molecules that, above a certain concentration (the Critical Micelle Concentration), form microscopic spheres called micelles.[7] These micelles have a hydrophobic core and a hydrophilic exterior. The poorly soluble compound partitions into the hydrophobic core, allowing it to be effectively dispersed in the aqueous solution.[8][9]
Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Solutol® HS-15 are frequently used in preclinical formulations for their good solubilization effects and established safety profiles.[8]
Experimental Protocol: Preparing a Surfactant-Containing Formulation
-
Initial Dissolution: Dissolve the this compound in a small amount of a suitable organic solvent, such as ethanol.
-
Add Surfactant: To this solution, add the surfactant (e.g., Tween® 80). The amount may need to be optimized, but starting with a 1-5% (w/v) final concentration is a reasonable range.
-
Evaporate Organic Solvent: Gently remove the ethanol using a rotary evaporator or a stream of nitrogen gas. This leaves a viscous mixture of your compound and the surfactant.
-
Hydrate with Aqueous Buffer: Slowly add your aqueous buffer to the mixture while stirring or vortexing. This process allows the micelles to form and encapsulate the compound, resulting in a clear (or slightly opalescent) dispersion.
PART 4: Troubleshooting Workflow and FAQs
Visualization: Decision-Making Workflow for Solubilization
This flowchart provides a logical path to follow when troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO I can use in my cell-based assay?
-
A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity, and many are fine with 1%. However, it is imperative to run a vehicle control (buffer with the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental outcome.
-
-
Q: My compound dissolves in base but precipitates when I neutralize the solution to pH 7.4. What should I do?
-
A: This is expected behavior. You are converting the soluble salt back to the insoluble neutral acid. This method (dissolving in base and back-titrating) is not a viable strategy for achieving a neutral solution. In this case, you must use the co-solvent or surfactant strategies outlined above.
-
-
Q: Can I use heat to dissolve the compound?
-
A: Gentle heating can help overcome the initial energy barrier for dissolution (a kinetic effect). However, if the compound precipitates upon cooling back to room temperature, it is supersaturated and the solution is not stable. Heat should be used with caution and only to assist, not force, solubilization in a system where the compound is fundamentally soluble. Always verify the stability of your final solution at the working temperature of your experiment.
-
-
Q: What are the primary safety concerns?
-
A: While a specific Safety Data Sheet (SDS) for this compound may not be available, compounds in the benzoic acid and glycol ether families should be handled with care. Assume the compound may cause skin and serious eye irritation.[10][11] The solvents used, particularly DMSO and 2-butoxyethanol (a related chemical), also have their own hazards.[12] Always handle these chemicals in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propoxybenzoic Acid. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
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WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]
-
PMC - NIH. (n.d.). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]
-
IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). Safety data sheet of '- 2-BUTOXYETHANOL'. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]
-
Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]
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- 9. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
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Resolving inconsistent results in "2-Butoxy-4-propoxybenzoic acid" bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Butoxy-4-propoxybenzoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistent bioassay results and ensure the reliability of your experimental data. As a novel benzoic acid derivative, understanding its physicochemical properties and potential interactions within biological systems is paramount for successful and reproducible research.
Introduction: The Challenge of Novel Small Molecules
Working with novel small molecules like this compound presents unique challenges. Unlike well-characterized compounds, there is often a limited body of public data on optimal handling, solubility, and potential off-target effects. Inconsistent bioassay results are therefore a common hurdle. This guide is designed to provide a systematic approach to troubleshooting, grounded in the principles of medicinal chemistry and cell biology, to help you identify and resolve the root causes of variability in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound in bioassays.
Q1: How should I prepare my initial stock solution of this compound?
A1: Proper stock solution preparation is critical for accurate and reproducible results.[1][2][3] Due to the benzoic acid backbone and ether linkages, this compound is predicted to have low aqueous solubility.[4][5][6] Therefore, an organic solvent is required for the initial stock.
-
Recommended Solvent: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay, which can have cytotoxic effects at concentrations above 0.5%.[7]
-
Procedure:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the compound accurately.
-
Add the appropriate volume of DMSO to achieve the desired molarity.
-
To ensure complete dissolution, vortex the solution and, if necessary, use a sonicator for 5-10 minutes.[3] Visually inspect to confirm no particulates are present.
-
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7]
Q2: I'm observing precipitation when I dilute my compound in aqueous assay buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility and is a major source of inconsistent results.[4][5][6] The effective concentration of your compound is no longer what you intended.
-
Stepwise Dilution: Avoid adding your DMSO stock directly into a large volume of aqueous buffer. Perform serial dilutions in your assay medium. This gradual change in solvent polarity can help keep the compound in solution.[7]
-
Solubility Testing: It is highly recommended to determine the kinetic solubility of this compound in your specific assay buffer.[1][8] A simple method is nephelometry, which measures light scattering from undissolved particles.[8]
-
Consider Co-solvents: If precipitation persists, consider the use of a co-solvent in your final dilution, such as polyethylene glycol (PEG) or cyclodextrin, but be sure to include a vehicle control to account for any effects of the co-solvent on your cells.[7]
Q3: Could this compound be interacting with my assay components?
A3: Yes, this is a possibility. Benzoic acid and its derivatives can interact with proteins and other biological molecules.[9]
-
Serum Proteins: If you are using serum-containing media, your compound may bind to albumin and other proteins, reducing its free concentration and apparent potency. Consider running assays in serum-free media or at a reduced serum concentration, with appropriate controls.
-
Assay Reagents: Some compounds can interfere with reporter systems (e.g., quenching fluorescence or inhibiting luciferase). To test for this, run your assay in a cell-free system with the highest concentration of your compound and all assay reagents to see if there is a direct effect on the signal.
Q4: What are the potential off-target effects of a compound like this compound?
A4: While the specific off-target profile is unknown, the structure provides clues. As a small molecule, it has the potential to interact with multiple biological targets.[10][11]
-
GPCRs: Many small molecules are known to interact with G-protein coupled receptors (GPCRs).[12] If your primary target is not a GPCR, consider that observed effects could be mediated by an off-target GPCR.
-
Ion Channels and Enzymes: The lipophilic nature of the butoxy and propoxy groups could facilitate interaction with transmembrane proteins like ion channels or the active sites of various enzymes.
-
General Cytotoxicity: At higher concentrations, many compounds can cause non-specific cytotoxicity. Always include a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to ensure that the observed effects are not simply due to cell death.
Troubleshooting Guides
Scenario 1: High Variability Between Replicate Wells
You are running a cell-based assay and observe significant differences in the response between wells that should be identical.
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | The compound is not fully soluble in the assay medium, leading to an inconsistent amount of active compound in each well.[4][5] | 1. Visually inspect the wells under a microscope for precipitates. 2. Perform a kinetic solubility assay in your specific media.[8] 3. Re-prepare dilutions using a stepwise method.[7] 4. Reduce the final assay concentration to below the solubility limit. |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate leads to different cell numbers in each well, affecting the magnitude of the response.[13] | 1. Ensure a single-cell suspension before plating by gently triturating. 2. After plating, allow the plate to sit at room temperature for 15-20 minutes before moving to the incubator to allow even settling.[13] 3. Use a cell counting method to verify cell density. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, leading to increased compound and media concentration.[14] | 1. Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. 2. Ensure the incubator has adequate humidity. |
| Pipetting Errors | Small volume inaccuracies during serial dilutions or reagent addition can lead to large concentration differences. | 1. Use calibrated pipettes. 2. Pipette larger volumes when possible by adjusting stock concentrations. 3. Change pipette tips between each dilution step. |
Workflow for Diagnosing High Variability
Caption: Troubleshooting flowchart for high variability.
Scenario 2: No Dose-Response or Weaker-Than-Expected Activity
You are not observing a response to this compound, or the activity is much lower than anticipated.
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Instability | The compound may be degrading in the aqueous buffer or under assay conditions (e.g., due to light or temperature). | 1. Prepare fresh dilutions immediately before each experiment. 2. Minimize the exposure of the compound to light. 3. If the assay involves a long incubation, consider the stability of benzoic acid derivatives at 37°C. |
| Incorrect Target Engagement | The compound may not be interacting with the intended biological target in your assay system. | 1. Confirm the expression of your target protein in the cell line used. 2. Use a positive control compound known to modulate your target to validate the assay. 3. Consider that the compound may be an antagonist or inverse agonist, not an agonist. Run the assay in the presence of a known agonist to check for inhibition. |
| Low Cell Responsiveness | The cells may not be in an optimal state to respond to stimuli.[9] | 1. Ensure cells are in the logarithmic growth phase. 2. Check for mycoplasma contamination, which can alter cellular responses. 3. Verify the passage number of your cells; high passage numbers can lead to phenotypic drift. |
| Assay Window is Too Small | The difference between the basal and maximally stimulated signal is too small to detect a modest effect. | 1. Optimize the assay parameters, such as cell density or incubation time, using a positive control.[15] 2. Ensure all reagents are within their expiration date and stored correctly.[16] |
Investigative Pathway for Lack of Activity
Caption: Decision tree for investigating lack of bioactivity.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Nephelometry
This protocol provides a basic framework for assessing the solubility of this compound in your specific assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Assay buffer (e.g., HBSS, DMEM).
-
96-well clear bottom plate.
-
Plate reader with nephelometry or absorbance reading capabilities at ~620 nm.
Method:
-
Add 198 µL of assay buffer to the top row of a 96-well plate.
-
Add 100 µL of assay buffer to all other wells.
-
Add 2 µL of the 10 mM DMSO stock to the top row to create a 100 µM solution. Mix well. This is your starting concentration.
-
Perform a 1:2 serial dilution down the plate by transferring 100 µL from the top row to the next, mixing, and repeating.
-
Include a buffer-only and a DMSO-only control.
-
Incubate the plate at your assay temperature for 1-2 hours.
-
Read the plate on a nephelometer or measure absorbance at 620 nm.
-
The concentration at which the signal begins to rise significantly above the baseline indicates the point of precipitation and the approximate kinetic solubility.
References
-
BioAssay Systems. Troubleshooting. BioAssay Systems. [Link]
-
Creative Biolabs. Solubility Assessment Service. Creative Biolabs. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
QIAGEN. Importance of QC. QIAGEN. [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
-
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
PubMed. (2006, May). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
CRISPR Medicine News. (2023, August 30). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
PMC. (n.d.). Quality assessment of cellular therapies: the emerging role of molecular assays. PMC. [Link]
-
Frontiers. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
ResearchGate. (2025, April 7). Is there a quick and easy way to check if my GPCRs are getting activated? ResearchGate. [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]
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QIAGEN. Troubleshooting Molecular Biology Applications. QIAGEN. [Link]
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Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
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Frontiers. (2021, May 9). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]
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LCGC International. (2020, March 1). Troubleshooting LC Separations of Biomolecules, Part 1: Background, and the Meaning of Inertness. LCGC International. [Link]
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Bio-Rad. PCR Troubleshooting. Bio-Rad. [Link]
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Technical Support Center: Stabilizing 2-Butoxy-4-propoxybenzoic Acid During Storage
Welcome to the technical support center for "2-Butoxy-4-propoxybenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this compound. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your materials throughout their lifecycle.
Troubleshooting Guide: Investigating and Resolving Degradation
This section addresses specific issues you may encounter during the storage and handling of this compound. Each entry follows a question-and-answer format to directly tackle common problems.
Issue 1: A yellow discoloration is observed in the "this compound" powder after a period of storage.
-
Question: What is causing the yellowing of my compound, and how can I prevent it?
-
Answer: The yellowing of "this compound" is most likely due to oxidative degradation. Aromatic ethers and substituted benzoic acids can be susceptible to oxidation, which is often initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures.[1] This process can lead to the formation of colored impurities. The ether linkages, particularly the benzylic C-O bond, can be susceptible to homolytic cleavage, forming radical intermediates that can propagate degradation.[2]
Troubleshooting Protocol:
-
Verify Purity: Use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to assess the purity of the discolored material. Compare the chromatogram to a reference standard of pure "this compound." The presence of new peaks, especially those with different UV-Vis spectra, indicates the formation of degradation products.
-
Characterize Impurities: If significant impurities are detected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the structure of the degradation products.[3] This information can provide valuable clues about the degradation pathway.
-
Implement Preventative Storage: To prevent further degradation, store the compound in an amber glass vial to protect it from light.[4] Before sealing, purge the vial with an inert gas like argon or nitrogen to displace oxygen.[5] Store the vial in a cool, dry place, preferably in a refrigerator (2-8 °C).
-
Issue 2: A decrease in the potency or biological activity of "this compound" is observed in our assays.
-
Question: Our experiments show a decline in the effectiveness of the compound. What could be the cause?
-
Answer: A loss of potency is a strong indicator of chemical degradation. For "this compound," this could be due to several factors, including decarboxylation, cleavage of the ether bonds, or oxidation of the aromatic ring. Thermal stress is a significant factor, as studies on similar benzoic acid derivatives have shown that degradation increases with rising temperature.[3]
Troubleshooting Protocol:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., using a validated HPLC method with a calibration curve) to determine the exact concentration of the active compound in your sample. A lower-than-expected concentration confirms degradation.
-
Forced Degradation Study: To understand the compound's vulnerabilities, a forced degradation study can be insightful. This involves exposing small samples of the pure compound to various stress conditions (e.g., elevated temperature, high humidity, UV light, acidic and basic conditions, and oxidative stress) and analyzing the resulting degradation products.[6] This will help identify the primary degradation pathways.
-
Review Storage and Handling Procedures: Ensure that the compound is not being exposed to excessive heat or light during routine handling and preparation for assays. Solutions should be freshly prepared whenever possible.
-
Issue 3: We have noticed a change in the physical state of the compound (e.g., clumping, stickiness).
-
Question: Why has the physical appearance of our "this compound" changed, and is it still usable?
-
Answer: Changes in the physical state, such as clumping or becoming sticky, often point to the absorption of moisture (hygroscopicity) or the presence of low-melting point impurities, which could be degradation products. Benzoic acid and its derivatives should be stored in a dry environment to maintain their quality.[6]
Troubleshooting Protocol:
-
Moisture Analysis: Use Karl Fischer titration to determine the water content of the sample. An elevated water content confirms moisture absorption.
-
Melting Point Analysis: Determine the melting point of the sample. A broad or depressed melting point compared to the pure compound suggests the presence of impurities.
-
Drying and Storage: If moisture is the issue, the compound can be dried under vacuum. Subsequently, ensure storage in a desiccator or a tightly sealed container with a desiccant.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of "this compound"?
A1: For optimal long-term stability, "this compound" should be stored at 2-8 °C in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen).[5] It should be kept away from sources of heat, light, and moisture.
Q2: Is "this compound" sensitive to light?
A2: Yes, as an aromatic compound, it has the potential to be sensitive to light. Photodegradation can occur, leading to the formation of colored impurities and loss of potency.[4] Therefore, storage in light-resistant containers is crucial.
Q3: Can I store solutions of "this compound"?
A3: It is best to prepare solutions fresh for each use. If short-term storage of a solution is necessary, it should be stored at 2-8 °C in a tightly sealed, light-protected container. The stability of the compound in solution will depend on the solvent used and the storage conditions. A preliminary stability study of the solution is recommended.
Q4: What are the primary degradation pathways for "this compound"?
A4: Based on its structure, the most likely degradation pathways are:
-
Oxidation: Formation of peroxides at the ether linkages and potential oxidation of the aromatic ring.[1]
-
Decarboxylation: Loss of the carboxylic acid group, especially at elevated temperatures.[3][7]
-
Ether Cleavage: While generally stable, the ether bonds can be cleaved under strongly acidic conditions.[8][9]
Q5: Are there any incompatible materials I should avoid when handling or storing this compound?
A5: Yes, you should avoid contact with strong oxidizing agents, strong bases, and excessive heat.[10] These can accelerate the degradation of the compound.
Visualizing Degradation Pathways and Troubleshooting
To aid in understanding the potential degradation mechanisms and the troubleshooting workflow, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: A streamlined workflow for troubleshooting degradation issues.
Quantitative Data Summary
The following table summarizes the key parameters for the storage and handling of "this compound," based on best practices for analogous compounds.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Minimizes thermal degradation and decarboxylation.[3][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation.[5] |
| Light Exposure | Protect from light (Amber vial) | Avoids photodegradation.[4] |
| Humidity | Store in a dry environment | Prevents moisture absorption and potential hydrolysis.[6] |
| Container | Tightly sealed glass | Prevents exposure to air and moisture. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | To avoid accelerated chemical reactions.[10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of "this compound" in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Preparation: Dissolve the test sample in the same solvent to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (determined by UV scan of the main peak).
-
-
Analysis: Inject the standard and sample solutions. Compare the retention times and peak areas to determine the purity of the sample and identify any degradation products.
Protocol 2: Accelerated Stability Study
-
Sample Preparation: Place accurately weighed samples of "this compound" into several vials for each storage condition.
-
Stress Conditions: Store the vials under various accelerated conditions as per ICH guidelines (e.g., 40 °C/75% RH, 60 °C).[11] Include a control sample stored under recommended long-term conditions (e.g., 5 °C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method to quantify the amount of "this compound" remaining and the formation of any degradation products.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition. This data can be used to estimate the shelf-life under normal storage conditions.[12]
References
-
Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Acidic cleavage of ethers (video) | Week 3 - Khan Academy. Available at: [Link]
-
Degradation of Substituted Benzoic Acids Related to Structural Reactivity. Available at: [Link]
-
The gas phase thermal decomposition of Benzoic acid. - Memorial University Research Repository. Available at: [Link]
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Benzoic Acid and Derivatives - ResearchGate. Available at: [Link]
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Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Available at: [Link]
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Inerting in the chemical industry. | Linde. Available at: [Link]
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Hydrothermal stability of aromatic carboxylic acids | Request PDF - ResearchGate. Available at: [Link]
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Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC - NIH. Available at: [Link]
-
The thermal decomposition of benzoic acid - ResearchGate. Available at: [Link]
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Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]
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Stabilization of sunflower oil with Carum copticum Benth & Hook essential oil - PMC - NIH. Available at: [Link]
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Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water | Request PDF - ResearchGate. Available at: [Link]
-
Butylated hydroxytoluene - Wikipedia. Available at: [Link]
-
9.7: Carboxylic Acids and Esters - Chemistry LibreTexts. Available at: [Link]
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18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]
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Bis-Swallow-Tailed Alkoxy-Substituted Di and Tri hydroxyl benzoic acid: Synthesis, Photophysical Properties. Available at: [Link]
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Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future - MDPI. Available at: [Link]
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Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System | ACS Omega. Available at: [Link]
-
(PDF) Accelerated Stability Assessment Program in API development - ResearchGate. Available at: [Link]
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ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) - Inchem.org. Available at: [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
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Ether - Wikipedia. Available at: [Link]
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Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives - AKJournals. Available at: [Link]
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Photoelectrocatalytic degradation of benzoic acid using sprayed TiO 2 thin films. Available at: [Link]
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Alkoxy-benzoic acids - CONICET. Available at: [Link]
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Ether cleavage - Wikipedia. Available at: [Link]
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BHA & BHT in Food & Nutrition - Periodical by Knowde. Available at: [Link]
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18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. Available at: [Link]
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Accelerated Stability Studies Exp Lab Work | PDF | Reaction Rate - Scribd. Available at: [Link]
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Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Available at: [Link]
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Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing). Available at: [Link]
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Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Ta - ChemRxiv. Available at: [Link]
-
16.8: Oxidation of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
-
ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review | Request PDF - ResearchGate. Available at: [Link]
-
Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts - ACS Publications. Available at: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.. Available at: [Link]
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Phenol ether - Wikipedia. Available at: [Link]
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antioxidants bha bht: Topics by Science.gov. Available at: [Link]
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Q1A(R2) Guideline - ICH. Available at: [Link]
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Stability Study Protocol. Available at: [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]
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Technical Support Center: Challenges in the Scale-up Synthesis of 2-Butoxy-4-propoxybenzoic acid
Welcome to the technical support center for the synthesis of 2-Butoxy-4-propoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will delve into the common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a robust and reproducible process.
I. Synthetic Strategy Overview
The most common and logical synthetic route to this compound involves a sequential Williamson ether synthesis starting from 2,4-dihydroxybenzoic acid. This precursor is readily available and allows for the stepwise introduction of the two different alkyl groups.[1][2] The general strategy involves:
-
Monobutoxylation: Selective etherification of one of the hydroxyl groups of 2,4-dihydroxybenzoic acid with a butyl halide.
-
Monopropoxylation: Etherification of the remaining hydroxyl group with a propyl halide.
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (or in this case, a phenoxide) displaces a halide from an alkyl halide.[3] While straightforward in principle, the presence of two nucleophilic sites on the starting material and the potential for side reactions present challenges, especially during scale-up.
Sources
Validation & Comparative
"2-Butoxy-4-propoxybenzoic acid" vs. other alkoxybenzoic acid derivatives
Strategic Selection of Alkoxybenzoic Acid Scaffolds: 2-Butoxy-4-propoxybenzoic Acid vs. Conventional Analogs
Executive Summary
In the optimization of lead compounds and organic electronic materials, the precise modulation of lipophilicity and steric bulk is often the difference between a candidate and a failure.[1] This compound (CAS 1155118-54-9) represents a specialized scaffold that offers a distinct physicochemical profile compared to standard analogs like 2,4-dimethoxybenzoic acid or 4-butoxybenzoic acid.[1]
This guide provides a technical comparison for medicinal chemists and material scientists.[1] Unlike symmetric lower-alkoxy derivatives, the 2-butoxy-4-propoxy substitution pattern introduces molecular asymmetry and significant lipophilic bulk (
-
Solubility Enhancement: Disrupting crystal packing to improve solubility in non-polar organic solvents.[1]
-
Bioavailability Tuning: Increasing
to facilitate membrane permeability without altering the core pharmacophore.[1] -
Steric Shielding: The ortho-butoxy group provides steric protection to the carboxyl moiety, modulating metabolic stability.
Technical Comparison: The Physicochemical Landscape
The choice of alkoxy chain length is not arbitrary; it is a calculated decision to shift the physicochemical window of the molecule.[1]
Comparative Data Profile
| Feature | This compound | 2,4-Dimethoxybenzoic acid | 4-Butoxybenzoic acid | Impact on Application |
| Structure | Asymmetric (C4/C3 chains) | Symmetric (C1/C1 chains) | Mono-substituted (C4 chain) | Crystal Packing & Solubility |
| Predicted cLogP | ~4.8 - 5.2 | ~1.6 - 1.8 | ~3.5 - 3.8 | Membrane Permeability |
| Steric Bulk (Ortho) | High (Butoxy) | Low (Methoxy) | None (H) | Metabolic Stability / Reactivity |
| Electronic Effect | Strong Donor ( | Strong Donor ( | Moderate Donor ( | Acid Strength (pKa modulation) |
| Solubility (Org.[1][2][3][4][5][6] Solv.) | High (Lipophilic) | Low/Moderate | Moderate | Process Chemistry Efficiency |
Key Insight: The asymmetry of the 2-butoxy-4-propoxy derivative is its "killer feature."[1] Symmetric molecules (like 2,4-diethoxy) tend to pack efficiently in crystal lattices, leading to high melting points and poor solubility.[1] The mismatched chain lengths (butyl vs. propyl) in the target compound increase entropy, lowering the melting point and enhancing solubility in formulation vehicles or liquid crystal matrices.[1]
Strategic Application Logic
When should you select This compound over the standard 2,4-dimethoxy analog?
-
Scenario A: The "Brick Dust" Problem. Your lead compound is potent but insoluble in DCM or Ethyl Acetate during synthesis.
-
Scenario B: Membrane Permeability. Your polar surface area (PSA) is acceptable, but the molecule isn't crossing the BBB (Blood-Brain Barrier) or cell membrane.[1]
-
Solution: The incremental lipophilicity boost (approx +1.0 to +1.5 LogP units vs methoxy) can push the compound into the optimal CNS window.[1]
-
-
Scenario C: Liquid Crystal Mesophases. You need to lower the transition temperature of a mesogen.[1]
-
Solution: The lateral butyl chain prevents tight side-by-side packing, stabilizing the nematic phase at lower temperatures.[1]
-
Decision Logic Visualization
Figure 1: Decision matrix for selecting alkoxybenzoic acid derivatives based on solubility and lipophilicity requirements.
Experimental Protocols
Protocol A: Comparative Lipophilicity Assessment (Shake-Flask Method)
Purpose: To empirically determine the distribution coefficient (
-
Preparation: Dissolve 1 mg of This compound and 1 mg of 2,4-Dimethoxybenzoic acid (reference) in 1 mL of
-octanol (pre-saturated with buffer). -
Equilibration: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Agitation: Vortex vigorously for 30 minutes at 25°C. Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Quantification:
-
Remove an aliquot from the octanol (upper) and aqueous (lower) phases.[1]
-
Analyze via HPLC-UV (C18 column, 50:50 ACN:Water, 254 nm).
-
-
Calculation:
Expectation: The 2-butoxy-4-propoxy derivative will show a significantly higher (approx. >[1] 2.5 units) than the dimethoxy analog, confirming its utility for lipophilic targeting.[1]
Protocol B: Synthesis via Williamson Etherification (If Commercial Stock Unavailable)
Context: While available commercially, custom synthesis allows for isotopic labeling or chain variation.
Reagents: Methyl 2,4-dihydroxybenzoate, 1-bromobutane, 1-bromopropane,
-
Step 1 (Regioselective Alkylation): The 4-hydroxyl is more acidic and less sterically hindered.[1] React Methyl 2,4-dihydroxybenzoate (1.0 eq) with 1-bromopropane (1.1 eq) and
(1.5 eq) in DMF at 60°C. Monitor via TLC for the mono-propoxy intermediate. -
Step 2 (Exhaustive Alkylation): Add 1-bromobutane (1.5 eq) and Cs_2CO_3 (catalytic booster) to alkylate the hindered 2-position.[1] Heat to 90°C.
-
Step 3 (Hydrolysis): Treat the ester with LiOH (3 eq) in THF/Water (4:1) to yield the free acid.[1]
-
Purification: Recrystallize from Ethanol/Water. The asymmetric chains will likely yield a lower melting point solid compared to symmetric analogs.[1]
Synthesis & Workflow Diagram
The following workflow illustrates the critical path for utilizing this building block in a drug discovery context.
Figure 2: Integration of this compound into a medicinal chemistry workflow.
References
-
Chemical Comparison & Availability
-
Analogous Synthesis Methods (Alkoxybenzoic Acids)
-
General Properties of Alkoxybenzoic Acids
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. 931120-51-3|(2,4-Bis(docosyloxy)phenyl)methanol|BLD Pharm [bldpharm.com]
- 3. 77858-21-0|5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid|BLD Pharm [bldpharm.com]
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- 5. 1250675-94-5,2-chloro-6,7-dimethoxy-3-methylquinoxaline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1250675-94-5,2-chloro-6,7-dimethoxy-3-methylquinoxaline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1803602-14-3,1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Benchmarking the Anti-inflammatory Potential of 2-Butoxy-4-propoxybenzoic Acid: A Comparative Guide
For researchers and drug development professionals, the identification of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual objective. This guide outlines a comprehensive strategy for benchmarking the anti-inflammatory properties of a novel compound, "2-Butoxy-4-propoxybenzoic acid." While direct experimental data for this specific molecule is not yet publicly available, its chemical structure, featuring benzoic acid, butoxy, and propoxy groups, suggests a potential for interaction with key inflammatory pathways. This document provides a robust framework for its evaluation, from initial in vitro screening to mechanistic and in vivo validation, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
Foundational Hypothesis and Selection of Comparators
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways and inflammatory mediators. A key initiating factor in many inflammatory conditions is the overexpression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the production of prostaglandins and nitric oxide, respectively.[1] Furthermore, the activation of transcription factors such as NF-κB and signaling cascades like the mitogen-activated protein kinase (MAPK) pathway are central to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]
Based on the structural similarities to other phenolic and benzoic acid compounds with known anti-inflammatory effects, we hypothesize that this compound may exert its anti-inflammatory action through the modulation of these key pathways.
To objectively assess the potency and selectivity of our test compound, we will benchmark it against two widely used NSAIDs with distinct mechanisms of action:
-
Ibuprofen: A non-selective COX inhibitor, serving as a benchmark for traditional NSAID activity.[4]
-
Celecoxib: A selective COX-2 inhibitor, providing a comparison for a more targeted anti-inflammatory profile with potentially fewer gastrointestinal side effects.[5][6][7]
In Vitro Evaluation: A Multi-tiered Approach
Initial screening of the anti-inflammatory potential of this compound will be conducted using a series of well-established in vitro assays.[8]
Direct Enzyme Inhibition: COX-1 and COX-2 Assays
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase enzymes.[9][10] Therefore, the first step is to determine the inhibitory activity of this compound against both COX-1 and COX-2.
Experimental Protocol: COX Inhibition Assay
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a commercial colorimetric or fluorometric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of dilutions of the test compound, Ibuprofen, and Celecoxib.
-
In a 96-well plate, add the respective COX enzyme to each well.
-
Add the test compounds and controls to the designated wells and incubate to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) will be calculated to quantify the compound's preference for COX-2.
Cellular Assays: Modeling the Inflammatory Microenvironment
To assess the compound's activity in a more biologically relevant context, we will utilize a murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][11][12][13] LPS is a potent activator of macrophages and triggers the production of various inflammatory mediators.[12][14]
Experimental Workflow: Macrophage-Based Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory effects of the test compound on LPS-stimulated macrophages.
2.2.1. Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by iNOS is a hallmark of inflammation.[1]
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with varying concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour.
-
Stimulation: Add LPS to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Determine the IC50 value for the inhibition of NO production.
2.2.2. Reduction of Pro-inflammatory Cytokines
TNF-α and IL-6 are key pro-inflammatory cytokines that mediate and amplify the inflammatory response.[15][16]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Use the cell culture supernatants from the previous experiment.
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.[15][16][17][18][19][20][21][22][23][24] This typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Data Analysis: Quantify the concentration of each cytokine and calculate the percentage of inhibition at different compound concentrations to determine the IC50 values.
2.2.3. Cell Viability Assay
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Experimental Protocol: MTT Assay
-
Procedure: After collecting the supernatant for the Griess and ELISA assays, add MTT reagent to the remaining cells in the plate.
-
Incubation: Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Comparative Data Summary: In Vitro Assays
| Assay | This compound (IC50) | Ibuprofen (IC50) | Celecoxib (IC50) |
| COX-1 Inhibition | To be determined | Literature Value | Literature Value |
| COX-2 Inhibition | To be determined | Literature Value | Literature Value |
| NO Production | To be determined | To be determined | To be determined |
| TNF-α Production | To be determined | To be determined | To be determined |
| IL-6 Production | To be determined | To be determined | To be determined |
| Cell Viability (CC50) | >100 µM (Expected) | >100 µM (Expected) | >100 µM (Expected) |
Mechanistic Elucidation: Unraveling the Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, we will investigate its impact on the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory gene expression.[1][2][3][25][26]
Proposed Signaling Pathways for Investigation
Caption: Key signaling pathways (NF-κB and MAPK) involved in LPS-induced inflammation.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Culture, treat, and stimulate RAW 264.7 cells with LPS as previously described, but for shorter time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκB-α, IκB-α, p-ERK, ERK, p-JNK, JNK).
-
Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the activation state of the pathway.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
To confirm the anti-inflammatory efficacy of this compound in a living organism, the carrageenan-induced paw edema model in rodents is a standard and reliable assay.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Grouping: Divide the animals into groups: vehicle control, positive control (Ibuprofen or Celecoxib), and different dose groups of this compound.
-
Drug Administration: Administer the test compounds and controls orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a systematic and scientifically rigorous framework for evaluating the anti-inflammatory properties of the novel compound this compound. By comparing its performance against standard NSAIDs across a range of in vitro and in vivo assays, a clear understanding of its potency, selectivity, and mechanism of action can be established.
Positive results from these studies would warrant further investigation, including more detailed toxicological profiling, pharmacokinetic studies, and evaluation in chronic inflammation models. The successful completion of this research plan will provide the necessary data to determine if this compound represents a promising new lead compound for the development of next-generation anti-inflammatory therapeutics.
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The Predictive Power of In-Silico Modeling: A Comparative Analysis of 2-Butoxy-4-propoxybenzoic Acid Against Experimental Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical research, the dual methodologies of in-silico prediction and empirical experimentation form the bedrock of molecular characterization. This guide provides a comprehensive comparison between the computationally predicted properties of 2-Butoxy-4-propoxybenzoic acid and the experimentally determined data of its structural analogs. As direct experimental data for this specific molecule is not publicly available, this analysis serves as a crucial case study in the utility and limitations of predictive modeling in the absence of empirical validation.
Introduction: The Imperative for Predictive and Empirical Synergy
The journey of a novel chemical entity from conception to application is fraught with challenges, paramount among them being the accurate characterization of its physicochemical and pharmacokinetic profiles. This compound, a benzoic acid derivative with potential applications in various fields, stands as an exemplary candidate for a dual-pronged analytical approach. In-silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, offer a rapid and cost-effective means of preliminary assessment. However, the gold standard remains rigorous experimental validation. This guide navigates the interface of these two worlds, providing a nuanced understanding of their convergence and divergence.
In-Silico Prediction of this compound Properties
To establish a predictive baseline for this compound, a suite of well-established, freely accessible online computational tools was employed. These platforms leverage sophisticated algorithms and vast datasets to forecast a molecule's behavior.
Methodology: The Computational Workflow
The in-silico analysis followed a structured workflow, beginning with the generation of the molecule's SMILES (Simplified Molecular Input Line Entry System) notation. This was then inputted into various predictive engines to ascertain key physicochemical and ADMET parameters.
Caption: A schematic of the in-silico prediction workflow for this compound.
Predicted Physicochemical and ADMET Properties
The following table summarizes the in-silico predicted properties for this compound.
| Property | Predicted Value | In-Silico Tool/Method |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 252.31 | - |
| pKa | ~4.5 | ChemAxon |
| LogP (Octanol/Water) | ~3.8 | Molinspiration |
| Aqueous Solubility (logS) | ~ -4.2 | ADMETlab 2.0 |
| ADMET Properties | ||
| GI Absorption | High | SwissADME |
| BBB Permeant | No | SwissADME |
| CYP2D6 Inhibitor | Yes | SwissADME |
| hERG I Inhibitor | Weak | ADMET-AI |
| Ames Mutagenicity | No | ADMET-AI |
Experimental Data for Structural Analogs
Due to the absence of direct experimental data for this compound, we turn to its close structural analogs for which empirical data is available. This comparative approach, while indirect, offers valuable insights into the potential real-world properties of our target molecule.
Selected Analogous Compounds
The following compounds were selected based on their structural similarity to this compound, possessing either the butoxy or propoxy substituent on the benzoic acid core:
-
4-Propoxybenzoic acid: Shares the C4-propoxy group.
-
2-Butoxyethanol: While not a benzoic acid, it provides data on the butoxy group's contribution to lipophilicity.
-
Benzoic acid: The parent compound, providing a baseline for solubility.
Experimental Data for Analogues
| Compound | Property | Experimental Value | Source |
| 4-Propoxybenzoic acid | Molecular Weight ( g/mol ) | 180.20 | [1] |
| 2-Butoxyethanol | LogP (Octanol/Water) | 0.83 | [2] |
| Benzoic acid | Aqueous Solubility (g/L at 25°C) | 3.44 | [3] |
| 4-Hydroxybenzoic acid | pKa | 4.54 | [4] |
Comparative Analysis: Bridging Prediction and Reality
The juxtaposition of in-silico predictions for this compound with experimental data from its analogs reveals both consistencies and informative discrepancies.
Physicochemical Properties: A Tale of Two Substituents
| Property | Predicted (this compound) | Experimental (Analog) | Analysis |
| pKa | ~4.5 | 4.54 (4-Hydroxybenzoic acid) | The predicted pKa is remarkably close to the experimental value for 4-hydroxybenzoic acid. This suggests that the ether linkages at the C2 and C4 positions have a minimal impact on the acidity of the carboxylic acid group, which is the primary determinant of pKa in this class of molecules. |
| LogP | ~3.8 | 0.83 (2-Butoxyethanol) | The predicted LogP is significantly higher than the experimental value for 2-butoxyethanol. This is expected, as the benzoic acid core of our target molecule is substantially more lipophilic than the ethanol backbone of the analog. The in-silico prediction reflects the additive lipophilicity of the butoxy and propoxy chains, as well as the aromatic ring. |
| Aqueous Solubility | ~ -4.2 (logS) | 3.44 g/L (Benzoic acid) | The predicted aqueous solubility (logS of -4.2 corresponds to ~0.0063 g/L) is significantly lower than that of benzoic acid. This aligns with chemical principles; the addition of the lipophilic butoxy and propoxy groups drastically reduces the molecule's affinity for water. |
ADMET Profile: A Glimpse into Pharmacokinetics
The in-silico ADMET predictions provide a preliminary risk assessment for this compound. The prediction of high gastrointestinal absorption is favorable for oral bioavailability. However, the predicted inhibition of the CYP2D6 enzyme warrants further investigation, as this could lead to drug-drug interactions. The lack of predicted blood-brain barrier permeability suggests a lower likelihood of central nervous system side effects. The weak predicted hERG inhibition and absence of mutagenicity are encouraging from a safety perspective.[5]
Experimental Protocols: A Blueprint for Validation
To bridge the gap between prediction and certainty, the following experimental protocols are recommended for the empirical validation of this compound's properties.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 ethanol:water) to create a solution of known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Protocol 2: Determination of LogP by Shake-Flask Method
-
System Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Introduction: The Need for Robust Synthesis of Substituted Benzoic Acids
An In-depth Guide to the Reproducible Synthesis of 2-Butoxy-4-propoxybenzoic Acid for Researchers and Drug Development Professionals
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science. Their utility as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals necessitates reliable and reproducible methods of production. This compound, with its specific substitution pattern, presents a synthetic challenge that requires careful consideration of regioselectivity and reaction conditions to ensure high purity and yield. This guide provides a comparative analysis of potential synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from analogous systems. We will delve into the intricacies of the Williamson ether synthesis, a fundamental reaction for the formation of the ether linkages, and explore strategies to control its outcome.
Retrosynthetic Analysis: A Strategic Approach to Synthesis Design
A logical retrosynthetic analysis of this compound reveals a clear and convergent synthetic strategy. The target molecule can be disconnected at the two ether linkages, leading back to a common and readily available starting material: 2,4-dihydroxybenzoic acid. This key intermediate can, in turn, be synthesized from resorcinol through a well-established carboxylation reaction.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway highlights two critical stages: the synthesis of the dihydroxybenzoic acid precursor and the subsequent differential alkylation of the two hydroxyl groups. The reproducibility of the overall synthesis hinges on the efficiency and selectivity of each of these steps.
Part 1: Synthesis of the Key Intermediate: 2,4-Dihydroxybenzoic Acid
The synthesis of 2,4-dihydroxybenzoic acid is most effectively achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[1][2] For di- and trihydric phenols, this reaction proceeds under milder conditions than for monohydric phenols.[2]
Experimental Protocol: Kolbe-Schmitt Carboxylation of Resorcinol
This protocol is adapted from established procedures for the carboxylation of resorcinol.[2][3][4]
-
Preparation of the Reaction Mixture : In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and gas inlet, a mixture of resorcinol and an excess of potassium carbonate is prepared in a high-boiling solvent like glycerol or in a solid-phase reaction.[3][4] The use of a mixture of sodium and potassium carbonates can also be effective.[3]
-
Carboxylation : The mixture is heated to a temperature range of 95-130°C.[2][4] A stream of carbon dioxide is then introduced into the reaction mixture, maintaining a pressure of several atmospheres can improve the yield.[4] The reaction is typically stirred for several hours to ensure complete carboxylation.[2]
-
Work-up and Isolation : After cooling, the reaction mixture is dissolved in water. The resulting solution is filtered to remove any insoluble impurities. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the 2,4-dihydroxybenzoic acid.[4]
-
Purification : The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water to yield a white solid.[4]
Causality Behind Experimental Choices
-
Choice of Base : Potassium carbonate is often used as it is effective in forming the potassium resorcinolate salt in situ. The phenoxide is the active nucleophile that attacks the carbon dioxide.
-
Temperature and Pressure : These parameters are crucial for the carboxylation to proceed efficiently. For dihydroxy phenols, the reaction is more facile than for simple phenol.[2]
-
Acidification : The carboxylic acid product exists as its potassium salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and the phenoxides, leading to the precipitation of the neutral 2,4-dihydroxybenzoic acid.
Caption: Workflow for the synthesis of 2,4-dihydroxybenzoic acid.
Part 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[5][6][7][8] When applied to a molecule with multiple hydroxyl groups, such as 2,4-dihydroxybenzoic acid, the challenge of regioselectivity arises. The two hydroxyl groups in 2,4-dihydroxybenzoic acid exhibit different reactivities. The 4-OH group is generally more acidic and sterically more accessible than the 2-OH group, which is involved in an intramolecular hydrogen bond with the adjacent carboxylic acid group. This difference can be exploited to achieve selective alkylation.[9]
We will compare two distinct strategies for the synthesis of this compound from 2,4-dihydroxybenzoic acid.
Method A: Non-Selective, One-Pot Dialkylation
This approach prioritizes simplicity by performing the dialkylation in a single reaction vessel with less stringent control over the order of reagent addition.
-
Esterification (Protection) : To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis, it is prudent to first protect it as an ester (e.g., a methyl or ethyl ester). This can be achieved by refluxing 2,4-dihydroxybenzoic acid in the corresponding alcohol with a catalytic amount of strong acid.
-
Dialkylation : The resulting ester is dissolved in a polar aprotic solvent such as DMF or acetone. A base, such as potassium carbonate, is added, followed by the addition of both 1-bromopropane and 1-bromobutane. The reaction mixture is heated to facilitate the reaction.
-
Saponification and Work-up : After the reaction is complete, the ester is hydrolyzed back to the carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH). The reaction mixture is then cooled and acidified to precipitate the crude product mixture.
-
Purification : The resulting solid will be a mixture of this compound, 2-propoxy-4-butoxybenzoic acid, 2,4-dibutoxybenzoic acid, and 2,4-dipropoxybenzoic acid, along with mono-alkylated byproducts. This mixture would require extensive chromatographic purification (e.g., column chromatography or preparative HPLC) to isolate the desired product.
The primary drawback of this method is the lack of control over the alkylation, leading to a statistical mixture of products. The similar polarity of the isomeric products makes their separation challenging, resulting in low yields of the desired compound and poor reproducibility of the final purity.
Method B: Regioselective, Stepwise Dialkylation
This strategy leverages the inherent difference in reactivity between the two hydroxyl groups to achieve a more controlled and reproducible synthesis.[9][10] This method involves two distinct alkylation steps.
Caption: Workflow for the regioselective synthesis of this compound.
Step 1: Selective Alkylation of the 4-Hydroxyl Group
The greater acidity and steric accessibility of the 4-OH group allow for its selective alkylation under carefully controlled conditions. The use of a milder base or a stoichiometric amount of a stronger base is key. Cesium bicarbonate (CsHCO₃) has been shown to be particularly effective for the regioselective 4-O-alkylation of similar substrates, providing high yields of the mono-alkylated product.[10]
-
Protection : As in Method A, the carboxylic acid is first protected as an ester.
-
Selective Alkylation : The 2,4-dihydroxybenzoate ester is dissolved in acetonitrile. One equivalent of cesium bicarbonate and a slight excess of 1-bromopropane are added. The mixture is heated (e.g., to 80°C) and monitored until the starting material is consumed.[10]
-
Isolation of Intermediate : The reaction mixture is worked up by filtering off the inorganic salts and evaporating the solvent. The crude 4-propoxy-2-hydroxybenzoate ester can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Alkylation of the 2-Hydroxyl Group
The remaining hydroxyl group at the 2-position can now be alkylated. This step typically requires slightly more forcing conditions.
-
Second Alkylation : The 4-propoxy-2-hydroxybenzoate ester is dissolved in a polar aprotic solvent like DMF. An excess of a stronger base, such as potassium carbonate, and an excess of 1-bromobutane are added. The mixture is heated until the reaction is complete.
-
Saponification and Work-up : The ester is hydrolyzed by heating with aqueous NaOH or KOH. The mixture is then cooled and acidified with HCl to precipitate the this compound.
-
Purification : The crude product, being significantly purer than that from Method A, can often be purified by a single recrystallization from a suitable solvent system (e.g., ethanol/water).[11][12]
Comparison of Synthesis Strategies
| Feature | Method A: Non-Selective, One-Pot | Method B: Regioselective, Stepwise |
| Reproducibility | Low | High |
| Expected Yield of Desired Product | Low (<25%) | High (>70%) |
| Purity of Crude Product | Low (mixture of isomers and byproducts) | High |
| Ease of Purification | Difficult (requires chromatography) | Relatively Easy (often recrystallization is sufficient) |
| Number of Steps | Fewer distinct steps (one-pot alkylation) | More distinct steps |
| Control over Isomer Formation | None | High |
Purification of the Final Product
The final purification of this compound is crucial to obtain a product of high purity suitable for research and development applications.
Recommended Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[11][12]
-
Solvent Selection : A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.
-
Dissolution : The crude product is dissolved in a minimal amount of the hot solvent system.
-
Decolorization : If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal.
-
Crystallization : The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation : The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Conclusion
For the reproducible synthesis of this compound, a regioselective, stepwise approach (Method B) is demonstrably superior to a non-selective, one-pot method. While Method A offers apparent simplicity, it leads to a complex mixture of products that is difficult to separate, resulting in poor yields and low reproducibility. In contrast, Method B, by exploiting the inherent reactivity differences between the two hydroxyl groups of the 2,4-dihydroxybenzoic acid precursor, allows for a controlled synthesis that delivers a much purer crude product in higher yields. The enhanced purity of the product from Method B simplifies the final purification, often requiring only a straightforward recrystallization. For researchers and professionals in drug development, the investment in a more controlled, stepwise synthetic strategy ensures a reliable and reproducible supply of this valuable substituted benzoic acid.
References
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J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
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Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. (2023) Vol. 4, Issue 4: 41-45. [Link]
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